NBD-14270

HIV entry inhibition selectivity index cytotoxicity profiling

Purchase NBD-14270 for research applications requiring a selective HIV-1 entry antagonist with a superior therapeutic window (SI >683). This pyridine analog demonstrates enhanced aqueous solubility over earlier NBD series compounds, reducing cytotoxicity risks in high-throughput assays. Ideal as a benchmark reference compound for medicinal chemistry optimization of CD4-mimetic scaffolds.

Molecular Formula C18H18F3N5O2S
Molecular Weight 425.4 g/mol
Cat. No. B12425597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-14270
Molecular FormulaC18H18F3N5O2S
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1)C2=NC=C(C=C2)C(F)(F)F)C(=O)NC(CN)C3=NC=C(S3)CO
InChIInChI=1S/C18H18F3N5O2S/c1-9-4-13(12-3-2-10(6-23-12)18(19,20)21)25-15(9)16(28)26-14(5-22)17-24-7-11(8-27)29-17/h2-4,6-7,14,25,27H,5,8,22H2,1H3,(H,26,28)/t14-/m0/s1
InChIKeyBILBXEUAJZPBIW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBD-14270 Procurement Guide: Preclinical Differentiation of a Pyridine-Based HIV-1 gp120 Entry Antagonist


NBD-14270 is a pyridine analogue small-molecule HIV-1 entry antagonist that targets the CD4-binding pocket of the viral envelope glycoprotein gp120, thereby blocking the critical gp120–CD4 interaction required for viral attachment and membrane fusion [1]. It was developed through rational bioisosteric replacement of the phenyl ring in lead compounds with a pyridine moiety, an optimization strategy intended to improve cytotoxicity, aqueous solubility, and other ADME properties while preserving antiviral potency [2]. The compound demonstrates activity against a broad panel of HIV-1 Env-pseudotyped viruses and has been characterized for its dual mechanism of action involving both gp120 antagonism and reverse transcriptase inhibition [3].

Why NBD-14270 Cannot Be Replaced by Earlier-Generation CD4-Mimetic gp120 Inhibitors


CD4-mimetic gp120 entry inhibitors within the NBD series exhibit substantial variation in cytotoxicity profiles, selectivity indices, and ADME properties despite sharing a common mechanism of action. Earlier-generation compounds such as NBD-11021 and NBD-14189 (Ref1) retain significant cytotoxicity liabilities and suboptimal aqueous solubility that limit their preclinical utility and translational potential [1]. Simple potency comparisons alone are insufficient for compound selection because the therapeutic window—quantified as selectivity index (SI = CC50/IC50)—can differ by nearly 60-fold across structural analogues [2]. Furthermore, the bioisosteric substitution of phenyl with pyridine in NBD-14270 introduced measurable improvements in aqueous solubility that are not shared by phenyl-containing predecessors [1]. These differences underscore why generic substitution among in-class compounds is scientifically indefensible without direct comparative data.

NBD-14270 Quantitative Differentiation Evidence Against Key Comparators


NBD-14270 Exhibits a 58-Fold Improvement in Selectivity Index Over NBD-11021 in TZM-bl Cell Assays

NBD-14270 demonstrates a 58-fold improvement in selectivity index (SI) compared with NBD-11021, and a 3-fold improvement compared with NBD-14189 (Ref1), driven primarily by a marked reduction in cytotoxicity rather than enhanced potency [1]. The selectivity index for NBD-14270 reached 683, calculated as CC50 of 109.3 μM divided by IC50 of 0.16 μM [2].

HIV entry inhibition selectivity index cytotoxicity profiling therapeutic window

NBD-14270 Broad-Spectrum Antiviral Activity Against 50 HIV-1 Env-Pseudotyped Clinical Isolates

NBD-14270 was tested against a panel of 50 HIV-1 Env-pseudotyped viruses representing diverse clinical isolates and multiple HIV-1 subtypes, yielding an IC50 of 89 nM across the panel [1]. This broad-spectrum activity profile is quantitatively comparable to that of NBD-14189 (Ref1), which demonstrated an IC50 as low as 63 nM against a similar diverse panel [2]. However, NBD-14270 achieves this broad-spectrum coverage with substantially reduced cytotoxicity and improved ADME properties, providing a more favorable overall profile for extended experimental applications.

broad-spectrum antiviral HIV-1 clinical isolates pseudovirus panel entry inhibitor

NBD-14270 Pyridine Bioisostere Scaffold Improves Aqueous Solubility Over Phenyl-Containing NBD-14189 (Ref1)

The replacement of the phenyl ring with a pyridine moiety in NBD-14270 represents a rational bioisosteric substitution that yielded measurable improvements in in vitro ADME properties compared with NBD-14189 (Ref1), which contains a phenyl group at the corresponding position [1]. Specifically, the in vitro ADME data showed clear improvements in aqueous solubility and other pharmacokinetic-relevant parameters for NBD-14270 relative to Ref1 [2]. This structural modification directly addresses the relatively poor aqueous solubility that characterized Ref1 and motivated the optimization campaign [1]. The enhanced aqueous solubility is particularly notable given that NBD-14270 maintained broad-spectrum antiviral potency (IC50 = 89 nM across 50 isolates) while achieving these ADME gains.

aqueous solubility bioisostere ADME optimization pyridine scaffold

NBD-14270 Dual-Target Inhibition of HIV-1 gp120 and Reverse Transcriptase with Bridging Binding Mode

NBD-14270 exhibits a unique dual mechanism of action, inhibiting not only gp120-mediated viral entry but also HIV-1 reverse transcriptase (RT) by bridging the NNRTI and NRTI binding sites [1]. Crystallographic studies revealed that NBD compounds bind to HIV-1 RT and inhibit polymerase activity with IC50 values <5 μM in enzymatic assays, while maintaining potent antiviral activity (EC50 <200 nM) in cell-based systems [2]. This dual-target profile is shared with NBD-14189 (Ref1) but distinguishes both compounds from earlier-generation NBD analogues that lack characterized RT inhibitory activity. NBD-14270 additionally demonstrates low cytotoxicity (CC50 >100 μM) in the context of this dual mechanism [3].

dual-target inhibitor reverse transcriptase NNRTI/NRTI bridging gp120 antagonist

NBD-14270: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Broad-Spectrum HIV-1 Entry Inhibition Screens Requiring Low Cytotoxicity Interference

NBD-14270 is optimally suited for high-throughput or panel-based HIV-1 entry inhibition assays where broad-spectrum coverage across multiple clinical isolates is required and cytotoxicity must be minimized to avoid false-positive or confounding results. The compound's SI of 683—a 58-fold improvement over NBD-11021 and a 3-fold improvement over NBD-14189 (Ref1) [4]—ensures that antiviral activity can be observed at concentrations well below cytotoxic thresholds, providing cleaner dose-response curves and more reliable EC50 determinations.

Mechanistic Studies of Dual HIV-1 Replication Inhibition (gp120 Entry Plus Reverse Transcriptase)

NBD-14270 is an appropriate tool compound for investigating the interplay between HIV-1 entry and reverse transcription, given its crystallographically validated ability to bridge the NNRTI and NRTI binding sites of reverse transcriptase while simultaneously antagonizing gp120–CD4 interactions [4]. This dual-target profile enables experiments designed to probe whether simultaneous blockade of entry and RT polymerase activity yields additive or synergistic antiviral effects compared with single-target inhibitors.

Preclinical ADME Optimization Studies Using Pyridine-Containing gp120 Antagonist Scaffolds

NBD-14270 serves as a reference pyridine bioisostere for medicinal chemistry campaigns focused on improving the ADME properties of gp120 entry inhibitors. The compound's pyridine scaffold, which replaced the phenyl ring in earlier-generation NBD compounds, demonstrated clear improvements in aqueous solubility compared with NBD-14189 (Ref1) [4]. This makes NBD-14270 a valuable comparator for structure–activity relationship studies evaluating alternative heterocyclic replacements or further optimization of solubility-limited CD4-mimetic scaffolds.

Comparator Compound for Evaluating Thiazole Positional Isomer SAR in gp120 Inhibitor Development

NBD-14270 is the parent scaffold (Scaffold A) against which positional thiazole isomers (Scaffolds B and C) were systematically evaluated for antiviral potency and cellular toxicity in structure–activity relationship studies [4]. Researchers developing novel gp120 inhibitors with alternative thiazole ring connectivities can use NBD-14270 as the benchmark reference compound, as the original study demonstrated that Scaffold A provided the best HIV-1 inhibitors with higher potency and better selectivity index among the three positional isomer series tested [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBD-14270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.